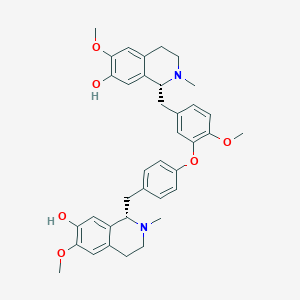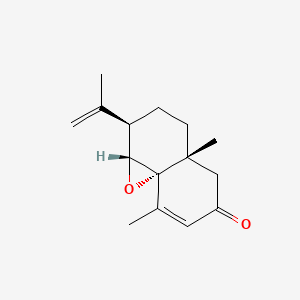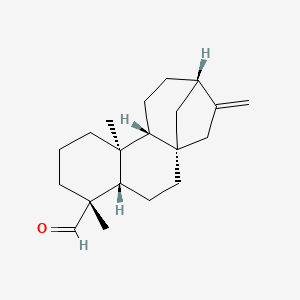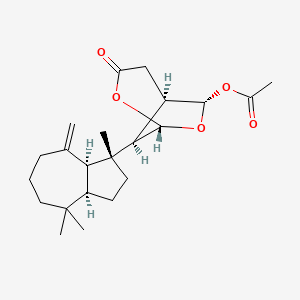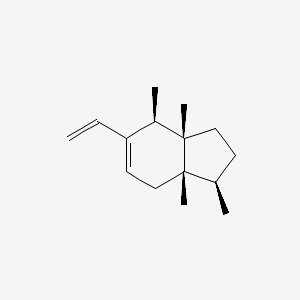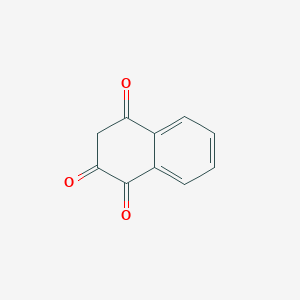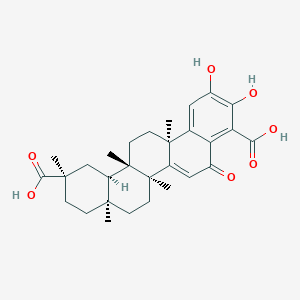
Demethylzeylasterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Demethylzeylasterone can be synthesized through the oxidation of zeylasterone, another triterpenoid from the same plant species . The process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired oxidation state .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from Maytenus blepharodes using organic solvents like methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions to form various oxidized derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyl and ketone functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed:
- Oxidized derivatives with additional ketone or carboxyl groups.
- Reduced alcohol derivatives.
- Substituted products with various functional groups attached to the triterpenoid core .
Scientific Research Applications
Demethylzeylasterone has been extensively studied for its antimicrobial properties. It has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . Additionally, it exhibits antifungal activity against Candida albicans . The compound is also being investigated for its potential use as an antiseptic and disinfectant .
In the field of medicine, this compound is being explored for its potential anticancer properties due to its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells . Furthermore, its anti-inflammatory and immunomodulatory effects make it a candidate for treating various inflammatory diseases .
Mechanism of Action
Demethylzeylasterone exerts its antimicrobial effects by disrupting the cytoplasmic membrane of bacteria, leading to potassium leakage and formation of mesosome-like structures . It also inhibits the incorporation of essential macromolecules such as N-acetyl-glucosamine, uridine, thymidine, and leucine, thereby affecting bacterial growth and replication .
The compound’s anticancer activity is attributed to its ability to inhibit topoisomerase II, preventing the enzyme from associating with DNA and thereby hindering DNA replication and cell proliferation .
Comparison with Similar Compounds
Zeylasterone: Another triterpenoid from Maytenus blepharodes, which is more active against Gram-positive bacteria compared to demethylzeylasterone.
Demethylzeylasteral: A related compound with similar antimicrobial properties but differing in its functional groups.
Zeylasteral: Another triterpenoid with notable antimicrobial activity.
Uniqueness: this compound stands out due to its specific inhibition of topoisomerase II, making it a promising candidate for anticancer research . Its unique structural features, such as the presence of a 6-oxo group, contribute to its distinct biological activities compared to other triterpenoids .
Properties
Molecular Formula |
C29H36O7 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(2R,4aS,6aR,6aS,14aS,14bR)-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2,9-dicarboxylic acid |
InChI |
InChI=1S/C29H36O7/c1-25-6-7-26(2,24(35)36)14-19(25)29(5)11-9-27(3)15-12-17(31)22(32)21(23(33)34)20(15)16(30)13-18(27)28(29,4)10-8-25/h12-13,19,31-32H,6-11,14H2,1-5H3,(H,33,34)(H,35,36)/t19-,25-,26-,27+,28-,29+/m1/s1 |
InChI Key |
IGEUWSSSLAVCIX-GPQUBRLFSA-N |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C(=C5C(=O)C=C4[C@]3(CC2)C)C(=O)O)O)O)C)C)(C)C(=O)O |
Canonical SMILES |
CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C(=O)O)O)O)C)C)(C)C(=O)O |
Synonyms |
demethylzeylasterone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-[(2-Amino-2-carboxyethyl)disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1254175.png)
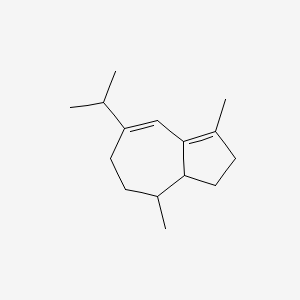
![(E)-3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B1254178.png)
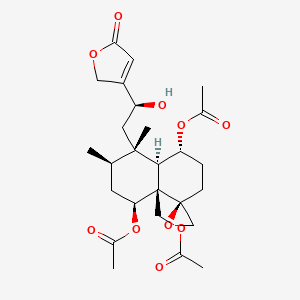
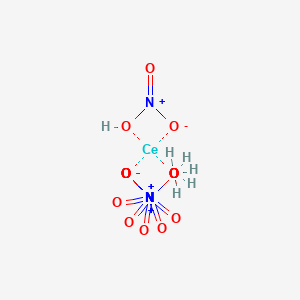
![(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B1254188.png)
